1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride
Description
1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride is a pyrrole-derived compound featuring an amino group at position 1, a methyl substituent at position 3, and a carboxamide group at position 2, with a hydrochloride salt formation enhancing its solubility. This compound is synthesized via coupling reactions involving pyrrole-carbonyl chloride intermediates, as demonstrated in studies by Beria et al. (2004) .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10ClN3O |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
1-amino-3-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-4-2-3-9(8)5(4)6(7)10;/h2-3H,8H2,1H3,(H2,7,10);1H |
InChI Key |
FBTJTOHMIRVMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=C1)N)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride typically involves the condensation of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₉N₃O·HCl
- CAS Registry Number : 6576-51-8
- Appearance : White to off-white crystalline solid
- Melting Point : 185-189 °C
The compound's structure allows for interactions with biological macromolecules, which is essential for its applications in drug discovery and development.
Pharmaceutical Research Applications
1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride has been explored for its potential therapeutic effects. Here are some key areas of research:
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. The compound's ability to interact with cellular pathways makes it a candidate for further exploration in cancer therapies .
Antibacterial Properties
The compound has demonstrated activity against various bacterial strains. Its structural analogs have been tested for their ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication. This suggests that this compound could be developed into a novel antibacterial agent .
Interaction with Biological Targets
Studies on the interactions of this compound with proteins and nucleic acids are crucial for understanding its mechanism of action. Preliminary data suggest that it may influence the activity of certain enzymes or receptors, which could have implications in developing treatments for diseases involving these targets .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various methods, often involving the modification of existing pyrrole derivatives to enhance their biological activity. The synthesis process typically includes:
- Formation of the pyrrole ring
- Introduction of functional groups (amino and carboxamide)
These synthetic routes are essential for producing compounds with desired properties and activities.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Anticancer Studies
In a study evaluating a series of pyrrole derivatives, compounds exhibiting IC50 values in the range of 0.065–9.4 µmol/L against cancer cell lines were identified, showcasing the potential of pyrrole derivatives in anticancer therapy .
Antibacterial Activity
Research on halogen-doped pyrroles indicated that modifications to the pyrrole structure could enhance antibacterial activity while maintaining low nanomolar inhibition against bacterial enzymes . This highlights the importance of structural optimization in developing effective antibacterial agents.
Mechanism of Action
The mechanism of action of 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
Antitumor Activity
For example:
- ACNU (a nitrosourea with log P 0.92) demonstrated potent activity against murine gliomas, achieving >400% increased survival in Ependymoblastoma A models .
- Compound 75 (pyrrole-carboxamide analog) showed delayed DNA synthesis inhibition in tumor cells, with effects persisting for 6 days post-administration .
Mechanism of Action
Pyrrole-carboxamides likely inhibit DNA repair enzymes or kinase pathways, analogous to nitrosoureas like ACNU, which alkylate DNA and RNA . The target compound’s amino and carboxamide groups may facilitate hydrogen bonding with biological targets, enhancing specificity.
Biological Activity
1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride, with the molecular formula C₆H₉N₃O·HCl and CAS Registry Number 6576-51-8, is a pyrrole derivative that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrole ring and functional groups such as an amino group and a carboxamide, suggests diverse biological activities. This article reviews the compound's biological activity, focusing on its interactions with biological macromolecules, antimicrobial properties, and potential therapeutic applications.
Structural Characteristics
The compound appears as a white to off-white crystalline solid with a melting point range of 185-189 °C. The presence of both an amino group and a carboxamide enhances its reactivity and potential interactions with various biological targets.
Biological Activity Overview
This compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits activity against various bacterial and fungal strains. For example, it has been noted to have specific inhibitory effects on pathogens such as Mycobacterium tuberculosis and other Gram-positive bacteria .
Research suggests that this compound may interact with enzymes or receptors, influencing their activity. The compound's ability to bind to specific biological targets is crucial for its therapeutic efficacy .
Study 1: Antituberculosis Activity
A study focused on the design and synthesis of pyrrole derivatives reported that certain compounds related to 1-amino-3-methyl-1H-pyrrole-2-carboxamide exhibited potent anti-tuberculosis activity with minimal cytotoxicity. The most effective derivatives had a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against drug-resistant strains .
Study 2: Structure-Activity Relationship (SAR)
Research involving structure-guided strategies revealed that modifications to the pyrrole ring significantly affected the biological activity of related compounds. Specifically, attaching bulky substituents to the carboxamide group improved anti-TB activity while maintaining low toxicity levels .
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Methylpyrrole | C₄H₅N | Base structure for further modifications |
| Distamycin A hydrochloride | C₃₀H₃₉N₇O₈·HCl | Known for DNA-binding properties |
| Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride | C₈H₁₀N₂O₂·HCl | Exhibits different biological activities |
| Ethyl 1-amino-3-methyl-1H-pyrrole-2-carboxylate | C₈H₁₂N₂O₂ | Variation in alkyl chain affects solubility/reactivity |
Q & A
Q. What are the standard synthetic routes for 1-Amino-3-methyl-1H-pyrrole-2-carboxamide hydrochloride?
The compound is synthesized via amide coupling and nitro group reduction . A representative method involves:
- Reacting 1-methyl-4-nitro-1H-pyrrole-2-carbonyl chloride with amines (e.g., 4-amino derivatives) in the presence of coupling agents like EDCI/HOBt.
- Reducing the nitro group using catalytic hydrogenation or chemical reductants (e.g., SnCl₂/HCl).
- Purifying via recrystallization or column chromatography.
Example conditions: 0.5–1.0 mmol scale, yields 23–94%, with HPLC purity >97% .
Q. Which spectroscopic methods are recommended for structural characterization?
- ¹H NMR (300–400 MHz, DMSO-d₆): Key signals include aromatic protons (δ 6.32–8.69 ppm) and methyl groups (δ 2.22–2.56 ppm).
- ESI-MS : Confirms molecular ion peaks (e.g., m/z 311.1 for related analogs).
- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 97.34% purity reported) .
Q. How should this compound be handled and stored for stability?
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Avoid moisture and static discharge .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for this compound?
Key variables include:
- Catalysts : HATU or EDCI/HOBt enhance amidation efficiency (94% yield achieved with EDCI in DMF) .
- Solvents : Polar aprotic solvents (DMF, DCM) improve solubility.
- Temperature : Reactions performed at 0°C reduce side products.
- Workup : Acid-base extraction removes unreacted reagents .
Q. What strategies resolve discrepancies in NMR data due to tautomerism or impurities?
- Use deuterated solvents (DMSO-d₆, CDCl₃) and 2D NMR (COSY, HSQC) to assign overlapping signals.
- LCMS identifies byproducts (e.g., dimethylamino impurities at δ 3.02 ppm) .
- Column chromatography (silica gel, MeOH/DCM gradients) isolates pure fractions .
Q. How is this compound applied in medicinal chemistry research?
- Drug discovery : Serves as a scaffold for kinase inhibitors or anticancer agents.
- Structure-activity relationship (SAR) studies : Modifications at the 3-methyl or carboxamide groups enhance target binding.
Example: Analog 283 showed activity against pyrazolo[3,4-b]pyridine targets with m/z 311.1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
